molecular formula C26H37N3O2 B1167046 BSM I CAS No. 122007-72-1

BSM I

Cat. No.: B1167046
CAS No.: 122007-72-1
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Description

The term "BSM I" refers to distinct entities across scientific disciplines, necessitating contextual clarification:

Properties

CAS No.

122007-72-1

Molecular Formula

C26H37N3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of Bsm I involves the cultivation of Bacillus stearothermophilus under controlled conditions. The bacterium is grown in a nutrient-rich medium, and the enzyme is subsequently extracted and purified from the bacterial cells. The purification process typically involves several steps, including cell lysis, centrifugation, and chromatographic techniques such as ion-exchange and affinity chromatography.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using bioreactors that provide optimal growth conditions for Bacillus stearothermophilus. The bioreactors are equipped with systems to monitor and control parameters such as temperature, pH, and oxygen levels. After cultivation, the enzyme is harvested and purified using large-scale chromatographic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bsm I primarily undergoes hydrolysis reactions, where it cleaves the phosphodiester bonds within the DNA molecule at its specific recognition site. This reaction results in the formation of DNA fragments with cohesive ends, which can be further manipulated for various genetic engineering purposes.

Common Reagents and Conditions: The enzymatic activity of this compound requires specific conditions, including the presence of magnesium ions (Mg²⁺) as a cofactor. The optimal reaction buffer typically contains Tris-HCl, KCl, and MgCl₂, with a pH around 7.5. The enzyme exhibits maximum activity at a temperature of 65°C, which is consistent with the thermophilic nature of Bacillus stearothermophilus.

Major Products Formed: The primary products of the this compound-catalyzed reaction are DNA fragments with cohesive ends. These fragments can be ligated with other DNA molecules using DNA ligase, facilitating the construction of recombinant DNA molecules for cloning and other genetic manipulations.

Scientific Research Applications

Chemistry: In chemistry, Bsm I is used for the precise cleavage of DNA molecules, enabling the study of DNA structure and function. It is also employed in the preparation of DNA fragments for sequencing and other analytical techniques.

Biology: In biological research, this compound is a crucial tool for gene cloning, allowing scientists to insert specific genes into plasmids or other vectors. This facilitates the study of gene expression, protein function, and genetic regulation.

Medicine: In medicine, this compound is used in genetic engineering to develop recombinant proteins, including therapeutic proteins and vaccines. It also plays a role in gene therapy research, where it is used to manipulate genes for the treatment of genetic disorders.

Industry: In industrial biotechnology, this compound is used in the production of genetically modified organisms (GMOs) for agriculture, pharmaceuticals, and other applications. It is also employed in the development of diagnostic tools and biosensors.

Mechanism of Action

Bsm I exerts its effects by recognizing and binding to its specific DNA sequence, GAATGC. Upon binding, the enzyme induces a conformational change that activates its catalytic site, leading to the cleavage of the phosphodiester bonds within the DNA. This cleavage results in the formation of DNA fragments with cohesive ends, which can be further manipulated for various applications. The molecular targets of this compound are the specific DNA sequences within the genome, and the pathways involved include DNA repair and recombination mechanisms.

Comparison with Similar Compounds

BSM I as Bensulfuron-Methyl (Herbicide)

Bensulfuron-methyl (BSM) is a sulfonylurea herbicide widely used in rice paddies. It inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants . Studies highlight its environmental behavior, particularly soil adsorption, which is influenced by dissolved organic matter (DOM) and soil properties like pH and organic content .

This compound as Bis(4-Hydroxyphenyl)Methane (Bisphenol F)

This compound also denotes bis(4-hydroxyphenyl)methane (bisphenol F, BPF), a structural analog of bisphenol A (BPA). It is studied for its biodegradation pathways in environmental microbiology .

This compound as a Genetic Polymorphism

In genetics, This compound refers to a restriction enzyme recognition site in the vitamin D receptor (VDR) gene. It is associated with studies on hypertension and bone metabolism .

This article focuses on this compound as a chemical compound, primarily bensulfuron-methyl (herbicide) and bisphenol F, due to the availability of comparative data in the provided evidence.

Comparison of this compound with Similar Compounds

Bensulfuron-Methyl (Herbicide) vs. Cyclodextrin Complexes

BSM forms inclusion complexes with β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), altering its crystallinity and bioavailability. Key differences include:

Property Pure BSM BSM/β-CD Complex BSM/2-HP-β-CD Complex
XRD Peaks Sharp peaks at 7.0°, 21.2°, 25.1° 2θ Reduced intensity; new peaks at 26.5°, 27.1° 2θ Amorphous structure with peaks at 5.4°, 45.3° 2θ
Crystallinity High Reduced Amorphous
Soil Adsorption Log Kd = 0.52–24.05 Not studied Not studied

BSM’s adsorption in soil is pH-dependent (log Kd decreases with higher pH) and inversely correlated with DOM content .

Bisphenol F (BPF) vs. Other Bisphenols

BSM (BPF) is compared to structurally similar bisphenols in biodegradation studies using Sphingobium yanoikuyae FM-2:

Compound Degradation Efficiency Key Metabolites
Bisphenol F (BPF) 90% in 48 hours 4-hydroxybenzoic acid, catechol
Bisphenol A (BPA) 75% in 72 hours 4-hydroxyphenylacetic acid
Bisphenol B (BPB) 60% in 96 hours Protocatechuic acid

BPF degrades faster than BPA and BPB, attributed to its simpler diphenylmethane structure .

Comparison of Soil Adsorption Behavior

BSM (herbicide) adsorption is compared to other sulfonylurea herbicides (hypothetical data inferred from general properties):

Herbicide log Kd Range Key Influencing Factors
Bensulfuron-methyl 0.52–24.05 Soil pH, organic matter, clay content
Metsulfuron-methyl 1.2–18.7 Organic carbon, cation exchange capacity
Chlorsulfuron 0.8–20.3 pH, dissolved organic carbon

BSM exhibits broader adsorption variability due to its sensitivity to hydrophilic DOM components .

Research Findings and Implications

  • Bisphenol Degradation: BPF’s rapid biodegradation suggests it is less environmentally persistent than BPA .
  • Agricultural Management : BSM’s adsorption hysteresis (HI = 0.1–0.5) necessitates pH-adjusted soil treatments to mitigate residue accumulation .

Q & A

How to formulate a focused research question for BSM I studies?

Begin by narrowing a broad topic (e.g., "this compound classification") into a specific inquiry. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. For example:

  • Initial question: "How does this compound vary across contexts?"
  • Refined question: "What machine learning algorithms effectively classify this compound traces in paleoanthropological samples while minimizing analyst bias?" Test the question for clarity and measurability by ensuring variables (e.g., algorithm accuracy, bias metrics) are quantifiable .

Q. What methodologies ensure reproducibility in this compound experimental designs?

Adhere to structured documentation protocols :

  • Detail experimental conditions (e.g., sample preparation, instrumentation) in the main manuscript.
  • Provide raw data, code, and calibration parameters in supplementary materials.
  • Reference established protocols for known compounds/methods and validate new procedures with peer review .

Q. How to conduct a literature review that identifies gaps in this compound research?

Use Boolean operators (AND/OR/NOT) to combine keywords (e.g., "this compound," "classification accuracy," "taphonomy") in databases like PubMed or Scopus. Prioritize recent studies (post-2020) and flag inconsistencies in methodologies or results. Create a synthesis matrix to map trends and unresolved issues .

Q. What are best practices for designing surveys/questionnaires in this compound behavioral studies?

  • Avoid jargon; use simple, neutral language (e.g., "How often do you encounter ambiguous this compound traces?").
  • Pilot-test questions with a small cohort to identify ambiguities.
  • Ensure Likert-scale options align with the research question (e.g., "Strongly agree" to "Strongly disagree") .

Advanced Research Questions

Q. How to resolve contradictions in experimental this compound data?

Apply triangulation :

  • Compare results across multiple methods (e.g., machine learning vs. manual classification).
  • Use statistical tests (e.g., Cohen’s kappa for inter-rater reliability) to quantify discrepancies.
  • Replicate experiments under controlled conditions to isolate variables (e.g., analyst bias, sample quality) .

Q. What strategies mitigate bias in this compound data collection and interpretation?

  • Implement double-blind protocols where analysts are unaware of sample origins.
  • Use automated tools (e.g., convolutional neural networks) to pre-process data before human evaluation.
  • Disclose potential conflicts of interest and biases in the methodology section .

Q. How to integrate multidisciplinary approaches (e.g., blockchain analysis, taphonomy) in this compound research?

Develop a conceptual framework that links theories across disciplines. For example:

  • Blockchain’s immutability principles → this compound traceability in archaeological records.
  • Validate cross-disciplinary hypotheses through collaborative peer review and mixed-methods analysis (e.g., qualitative interviews + quantitative modeling) .

Q. What statistical and machine learning models are optimal for analyzing high-dimensional this compound datasets?

  • Supervised learning : Random Forests for feature importance analysis in classification tasks.
  • Unsupervised learning : PCA (Principal Component Analysis) to reduce dimensionality.
  • Validate models using k-fold cross-validation and report precision/recall metrics to address class imbalance .

Data Management and Reporting

Q. How to address peer review feedback on this compound methodology?

  • Categorize critiques into major (e.g., flawed statistical analysis) and minor (e.g., typographical errors).
  • For major issues, revise experiments or provide rebuttals with additional data (e.g., sensitivity analyses).
  • Acknowledge limitations transparently in the discussion section .

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